

Mass Spectrometry of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *methyl 3-amino-1H-pyrazole-4-carboxylate*

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This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of **methyl 3-amino-1H-pyrazole-4-carboxylate**, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details expected fragmentation patterns, representative experimental protocols, and visual workflows to aid in the characterization and analysis of this molecule.

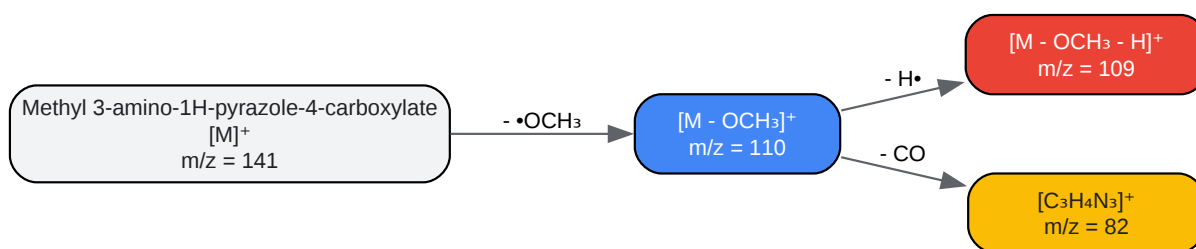
Molecular and Mass Spectrometric Data

Methyl 3-amino-1H-pyrazole-4-carboxylate has a molecular formula of $C_5H_7N_3O_2$ and a monoisotopic mass of approximately 141.05 Da.^{[1][2]} The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum, inferred from the analysis of closely related analogs such as ethyl 3-amino-1H-pyrazole-4-carboxylate and 3-amino-1H-pyrazole-4-carboxamide.^{[3][4]}

m/z	Proposed Fragment	Formula	Notes
141	$[M]^+$	$[C_5H_7N_3O_2]^+$	Molecular Ion
110	$[M - OCH_3]^+$	$[C_4H_4N_3O]^+$	Loss of the methoxy radical from the ester
109	$[M - OCH_3 - H]^+$	$[C_4H_3N_3O]^+$	Loss of a hydrogen radical from the m/z 110 fragment
82	$[C_3H_4N_3]^+$	$[C_3H_4N_3]^+$	Putative fragment from cleavage of the pyrazole ring
68	$[C_3H_4N_2]^+$	$[C_3H_4N_2]^+$	Putative pyrazole ring fragment

Proposed Fragmentation Pathway

The fragmentation of **methyl 3-amino-1H-pyrazole-4-carboxylate** under electron ionization is expected to initiate with the loss of the methoxy group from the ester functionality, followed by further fragmentation of the pyrazole ring.



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Caption: Proposed EI fragmentation pathway for **methyl 3-amino-1H-pyrazole-4-carboxylate**.

Experimental Protocols

While a specific protocol for this exact molecule is not readily available in the public domain, a typical approach for analyzing similar small, aromatic, and polar molecules using Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented below. LC-MS/MS is often preferred for its ability to analyze polar and thermally labile compounds.

Representative LC-MS/MS Protocol

This protocol is a general guideline for the analysis of aromatic amines and can be adapted for **methyl 3-amino-1H-pyrazole-4-carboxylate**.^{[5][6][7]}

Sample Preparation:

- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
- Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- If analyzing from a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

Chromatographic Conditions:

- LC System: Agilent 1290 Infinity II LC or equivalent.
- Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B

- 10.1-12 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.

Mass Spectrometric Conditions:

- Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 45 psi.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification, with a full scan mode for qualitative analysis.

Representative GC-MS Protocol

For a more volatile derivative or if derivatization is performed, GC-MS can be a suitable technique.[\[8\]](#)

Sample Preparation:

- Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

- Derivatization (e.g., silylation) may be required to improve volatility and thermal stability.[\[9\]](#)
[\[10\]](#)

Chromatographic Conditions:

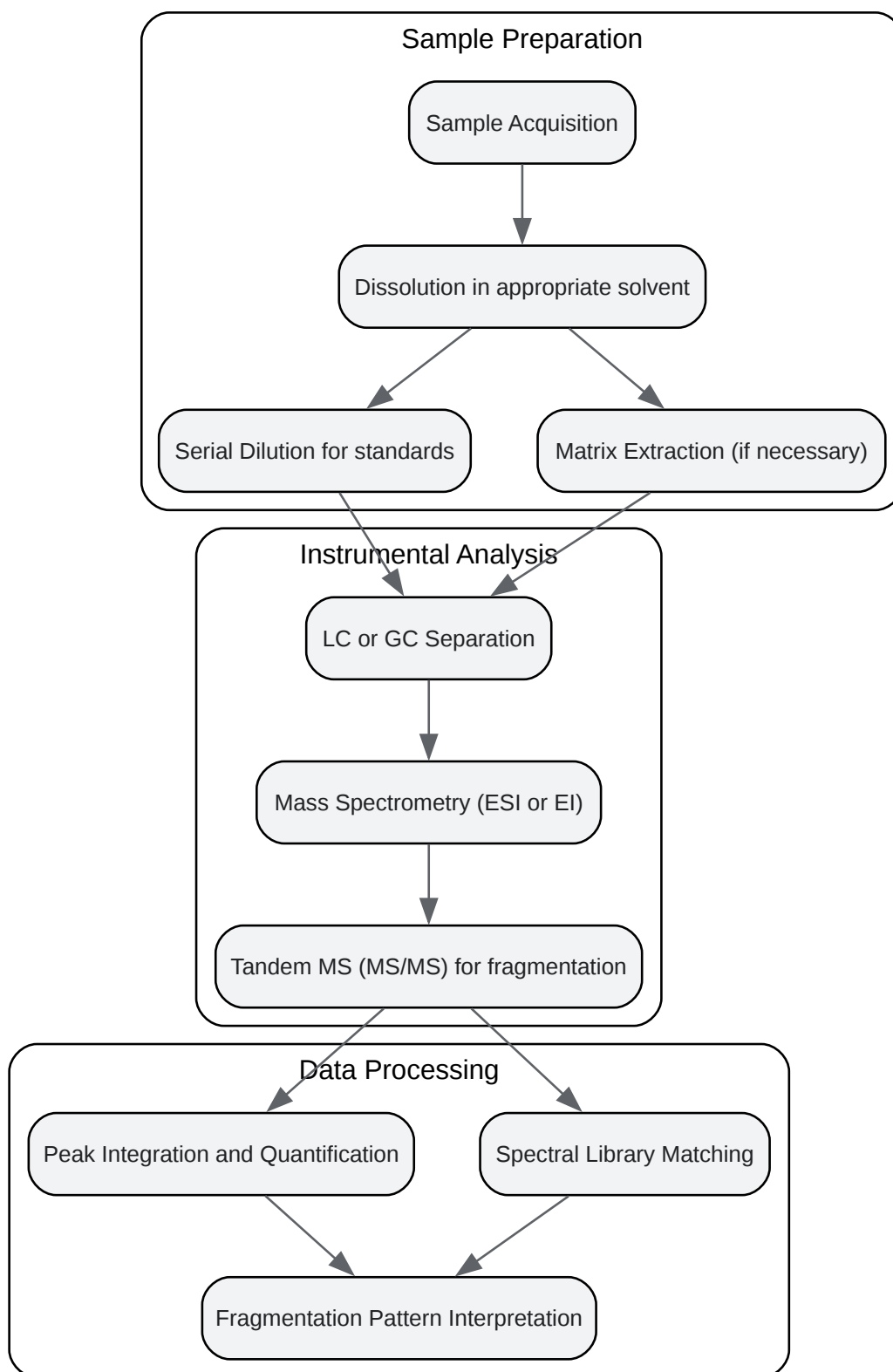
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.

Mass Spectrometric Conditions:

- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.
- Scan Range: m/z 40-400.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of **methyl 3-amino-1H-pyrazole-4-carboxylate**.



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Caption: General experimental workflow for mass spectrometric analysis.

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